molecular formula C24H50S3 B075837 1,3-Didodecyltrisulfane CAS No. 10587-09-4

1,3-Didodecyltrisulfane

Cat. No. B075837
CAS RN: 10587-09-4
M. Wt: 434.9 g/mol
InChI Key: MEMGXPLRJDRPOA-UHFFFAOYSA-N
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Description

1,3-Didodecyltrisulfane is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in multiple areas of research.

Mechanism Of Action

The exact mechanism of action of 1,3-Didodecyltrisulfane is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also interact with cell membranes, altering their properties and affecting cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 1,3-Didodecyltrisulfane can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, it has been found to have low toxicity, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One major advantage of 1,3-Didodecyltrisulfane is its lipophilicity, which allows it to penetrate cell membranes easily and potentially target intracellular processes. It is also relatively easy to synthesize, making it accessible for researchers. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 1,3-Didodecyltrisulfane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Additionally, its potential as a surface modifier for nanoparticles and its unique properties when used in the synthesis of gold nanoparticles warrant further investigation. Finally, its low toxicity and lipophilicity make it a promising candidate for drug delivery applications, which could be an exciting area of future research.
Conclusion
In conclusion, 1,3-Didodecyltrisulfane is a synthetic organic compound with a unique chemical structure and properties that make it a promising candidate for use in various fields of research. Its lipophilicity, low toxicity, and potential anti-inflammatory and anti-cancer properties make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and determine its potential applications in drug delivery and materials science.

Synthesis Methods

1,3-Didodecyltrisulfane is synthesized by reacting 1,3-dodecanedithiol with sulfur in the presence of a catalyst. The reaction produces a trisulfide compound with a long hydrocarbon chain, making it highly lipophilic and able to penetrate cell membranes easily. The synthesis method is relatively simple and can be scaled up for commercial production.

Scientific Research Applications

1,3-Didodecyltrisulfane has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has shown promise as an anti-inflammatory and anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
In the field of materials science, 1,3-Didodecyltrisulfane has been used as a surface modifier for nanoparticles, improving their stability and dispersibility in various solvents. It has also been used in the synthesis of gold nanoparticles with unique properties, such as enhanced fluorescence and catalytic activity.

properties

CAS RN

10587-09-4

Product Name

1,3-Didodecyltrisulfane

Molecular Formula

C24H50S3

Molecular Weight

434.9 g/mol

IUPAC Name

1-(dodecyltrisulfanyl)dodecane

InChI

InChI=1S/C24H50S3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

MEMGXPLRJDRPOA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSSCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSSSCCCCCCCCCCCC

Other CAS RN

10587-09-4

synonyms

Didodecyl pertrisulfide

Origin of Product

United States

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